molecular formula C9H14OS B13285779 3-Methyl-4-(thiophen-2-yl)butan-2-ol

3-Methyl-4-(thiophen-2-yl)butan-2-ol

Cat. No.: B13285779
M. Wt: 170.27 g/mol
InChI Key: SMROQOFCFHQRLU-UHFFFAOYSA-N
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Description

3-Methyl-4-(thiophen-2-yl)butan-2-ol is an organic compound with the molecular formula C9H14OS It features a thiophene ring, which is a five-membered ring containing one sulfur atom, attached to a butanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4-(thiophen-2-yl)butan-2-ol typically involves the reaction of thiophene derivatives with appropriate butanol precursors. One common method is the condensation reaction, where thiophene is reacted with a butanol derivative under acidic or basic conditions to form the desired product . The reaction conditions often include the use of catalysts such as sulfuric acid or sodium hydroxide to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale condensation reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity. The use of advanced purification techniques, such as distillation and chromatography, ensures the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-(thiophen-2-yl)butan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form a more saturated alcohol.

    Substitution: The thiophene ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of more saturated alcohols.

    Substitution: Formation of various substituted thiophene derivatives.

Mechanism of Action

The mechanism of action of 3-Methyl-4-(thiophen-2-yl)butan-2-ol involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The hydroxyl group can also form hydrogen bonds with biological molecules, influencing their function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-4-(thiophen-2-yl)butan-2-ol is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C9H14OS

Molecular Weight

170.27 g/mol

IUPAC Name

3-methyl-4-thiophen-2-ylbutan-2-ol

InChI

InChI=1S/C9H14OS/c1-7(8(2)10)6-9-4-3-5-11-9/h3-5,7-8,10H,6H2,1-2H3

InChI Key

SMROQOFCFHQRLU-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC=CS1)C(C)O

Origin of Product

United States

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